molecular formula C7H11N3O B2866153 (3S,4R)-4-Imidazol-1-yloxolan-3-amine CAS No. 2287248-38-6

(3S,4R)-4-Imidazol-1-yloxolan-3-amine

Cat. No. B2866153
CAS RN: 2287248-38-6
M. Wt: 153.185
InChI Key: MAOXUUQESAOWJS-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-Imidazol-1-yloxolan-3-amine, also known as IYO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. IYO is a chiral compound, meaning it has a non-superimposable mirror image, and it has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Antibiotic Selection in Genetic Engineering

G418 disulfate: , a compound structurally related to “(3S,4R)-4-Imidazol-1-yloxolan-3-amine”, is widely used in the field of genetic engineering. It serves as a selection agent for bacteria or fungi that are resistant to G418, following transformation procedures . This application is crucial for maintaining cultures of genetically modified cells, ensuring that only those with the desired genetic alterations survive.

Protein Synthesis Inhibition Studies

The compound’s ability to inhibit protein synthesis by blocking the elongation step in ribosomes is leveraged in research to understand the mechanisms of protein synthesis in both prokaryotic and eukaryotic cells . This has implications for studying various diseases and developing new therapeutic strategies.

Antileishmanial Activity

In the field of parasitology, derivatives of “(3S,4R)-4-Imidazol-1-yloxolan-3-amine” have been used as reference compounds in studying antileishmanial activity. This involves understanding how these compounds can inhibit the growth of Leishmania parasites, which are responsible for the disease leishmaniasis .

RNA-binding Ligand Interaction

Researchers have employed this compound in studying RNA-binding ligands and their interactions with aptamers. This interaction is significant as it can prevent the binding and cutting of dicer to RNA duplexes, which is a critical step in the RNA interference (RNAi) pathway .

Cell Culture Applications

In cell culture, the compound is used at specific concentrations to inhibit the initiation and elongation steps of protein synthesis. This is particularly useful in the study of cell death mechanisms and the development of cell lines for various research applications .

Synthesis of Organic Compounds

“(3S,4R)-4-Imidazol-1-yloxolan-3-amine” finds utility in synthetic chemistry as a catalyst for the synthesis of various organic compounds, including amides, esters, and amines. This application is fundamental in the development of new materials and pharmaceuticals .

properties

IUPAC Name

(3S,4R)-4-imidazol-1-yloxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-6-3-11-4-7(6)10-2-1-9-5-10/h1-2,5-7H,3-4,8H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOXUUQESAOWJS-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N2C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)N2C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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